5-Bromo-7-fluoro-3,3-dimethylindolin-2-one vs. 5-Bromo-7-fluoroindolin-2-one: Geminal Dimethyl Substitution Alters LogP and Predicted Metabolic Stability
The 3,3-dimethyl group in the target compound increases lipophilicity relative to the non-dimethylated analog 5-bromo-7-fluoroindolin-2-one (CAS 944805-69-0), as evidenced by predicted LogP values. The dimethylated derivative shows a LogP of approximately 2.9 [1], while the non-dimethylated analog has a predicted LogP of 2.17 . This difference of ~0.7 LogP units corresponds to a roughly fivefold increase in octanol-water partition coefficient, which can enhance membrane permeability but also requires careful evaluation of metabolic liabilities .
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.903 (predicted) |
| Comparator Or Baseline | 5-Bromo-7-fluoroindolin-2-one (CAS 944805-69-0), LogP = 2.17 (predicted) |
| Quantified Difference | ΔLogP ≈ 0.73 |
| Conditions | ACD/Labs Percepta Platform PhysChem Module prediction; experimental confirmation not available |
Why This Matters
For structure-activity relationship (SAR) studies, the increased lipophilicity of the 3,3-dimethyl analog may favor blood-brain barrier penetration or alter off-target binding profiles, making it a distinct entity for screening rather than a drop-in replacement.
- [1] Chemsrc. 5-bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 872141-26-9) Property Data. Accessed April 2026. View Source
